[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
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Overview
Description
Jatamanvaltrate B is a bioactive compound isolated from the roots and rhizomes of Valeriana jatamansi, a medicinal herb traditionally used in Chinese medicine. This compound belongs to the class of iridoid esters and has shown significant pharmacological activities, including cytotoxic and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Jatamanvaltrate B typically involves the extraction of the roots and rhizomes of Valeriana jatamansi using solvents like ethanol. The process includes:
Extraction: The air-dried roots are powdered and extracted with 95% ethanol at room temperature.
Filtration and Concentration: The extract is filtered and concentrated using a rotary evaporator at 45-50°C to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate Jatamanvaltrate B.
Industrial Production Methods
Industrial production of Jatamanvaltrate B follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Jatamanvaltrate B undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Jatamanvaltrate B can lead to the formation of various oxidized derivatives with different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Jatamanvaltrate B exerts its effects through multiple molecular targets and pathways:
Cell Cycle Arrest: Induces cell cycle arrest in the G0/G1 phase, leading to the inhibition of cell proliferation.
Apoptosis: Promotes apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways.
Autophagy: Induces autophagy, a process of cellular degradation, which contributes to its cytotoxic effects.
Comparison with Similar Compounds
Jatamanvaltrate B is unique compared to other similar compounds due to its specific pharmacological activities and molecular structure. Similar compounds include:
Valepotriates: A group of iridoid esters with similar cytotoxic and neuroprotective properties.
Jatamanvaltrate P: Another iridoid ester with potent antitumor activity.
Jatamanvaltrate E and W: Compounds with anti-inflammatory activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C32H50O13 |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |
InChI |
InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3 |
InChI Key |
ZWCCPUWSKJGJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |
Origin of Product |
United States |
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